molecular formula C19H29NO B5354392 3,5-dimethyl-N,N-di(prop-2-en-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide

3,5-dimethyl-N,N-di(prop-2-en-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide

Cat. No.: B5354392
M. Wt: 287.4 g/mol
InChI Key: KBNISGQJMMCIIA-UHFFFAOYSA-N
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Description

3,5-dimethyl-N,N-di(prop-2-en-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a tricyclo[3.3.1.1~3,7~]decane core, which is a rigid and compact framework, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N,N-di(prop-2-en-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tricyclic Core: The tricyclo[3.3.1.1~3,7~]decane core can be synthesized through a Diels-Alder reaction, followed by a series of cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Alkylation: The N,N-di(prop-2-en-1-yl) groups are introduced through an alkylation reaction, typically using prop-2-en-1-yl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N,N-di(prop-2-en-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl groups can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted tricyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-dimethyl-N,N-di(prop-2-en-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: The compound is used in the development of new polymers and materials with specific properties, such as high rigidity and thermal stability.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N,N-di(prop-2-en-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide involves its interaction with specific molecular targets. The compound’s rigid tricyclic structure allows it to fit into certain biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,5-dimethyl-N,N-di(prop-2-en-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide stands out due to its unique tricyclic structure, which imparts distinct chemical and physical properties. This structure provides rigidity and stability, making it suitable for applications where these properties are essential. Additionally, its ability to undergo various chemical reactions and its potential biological activities further highlight its uniqueness.

Properties

IUPAC Name

3,5-dimethyl-N,N-bis(prop-2-enyl)adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO/c1-5-7-20(8-6-2)16(21)19-11-15-9-17(3,13-19)12-18(4,10-15)14-19/h5-6,15H,1-2,7-14H2,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNISGQJMMCIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)N(CC=C)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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